molecular formula C9H17N B2817461 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine CAS No. 2287301-21-5

3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2817461
CAS No.: 2287301-21-5
M. Wt: 139.242
InChI Key: BMGDYMYKQGPTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine, also known as BCP amine , is a small organic molecule characterized by its unique bicyclic structure. The compound consists of a bicyclo[1.1.1]pentane core with an alkylamine substituent at the 2-position. This intriguing framework has garnered significant interest due to its potential applications in materials science, drug discovery, and chemical synthesis .

2.

Synthesis Analysis

a. Carbene Insertion

Carbene insertion into the central bond of bicyclo[1.1.0]butanes leads to the formation of BCP derivatives. This approach allows for the installation of various functional groups at the bridgehead positions (1,3) of the BCP core. Notably, this method has scalability and practicality advantages .

b. Nucleophilic/Radical Addition

Another practical route involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes. While this method primarily focuses on the bridgehead positions (1,3), direct functionalization of the bridge positions (2,4,5) remains an area of ongoing research .

5.

Mechanism of Action

The specific mechanism of action for BCP amines depends on their context. In drug discovery, BCP fragments serve as valuable bioisosteres, enhancing solubility, metabolic stability, and potency. Their incorporation into lead compounds can positively impact clinical success .

Properties

IUPAC Name

3-butan-2-ylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGDYMYKQGPTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.